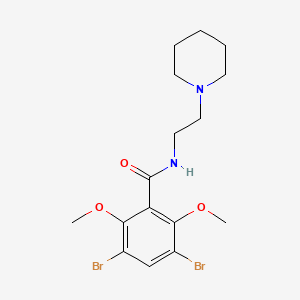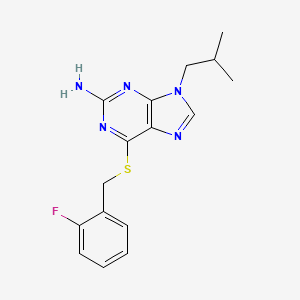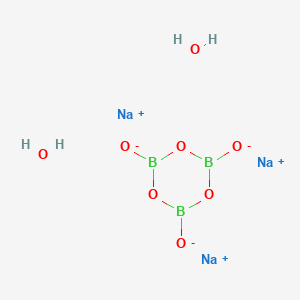
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate is a boron-containing compound with a unique cyclic structure This compound is known for its stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate typically involves the reaction of boric acid with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is then purified through recrystallization and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include boron oxides, boron hydrides, and substituted boron compounds. These products have various applications in different fields of research and industry.
Aplicaciones Científicas De Investigación
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, which can modulate their activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylboroxine: A cyclic anhydride of methyl-boronic acid with similar stability and reactivity.
Methaneboronic anhydride: Another boron-containing compound with comparable chemical properties.
Uniqueness
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate is unique due to its specific cyclic structure and the presence of sodium ions, which enhance its solubility and reactivity in aqueous media. This makes it particularly useful in biological and medical applications where water solubility is crucial.
Propiedades
Fórmula molecular |
B3H4Na3O8 |
|---|---|
Peso molecular |
233.4 g/mol |
Nombre IUPAC |
trisodium;2,4,6-trioxido-1,3,5,2,4,6-trioxatriborinane;dihydrate |
InChI |
InChI=1S/B3O6.3Na.2H2O/c4-1-7-2(5)9-3(6)8-1;;;;;/h;;;;2*1H2/q-3;3*+1;; |
Clave InChI |
CIJYVAXPGFWCHF-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)[O-])[O-])[O-].O.O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
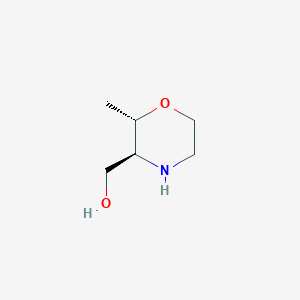
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)



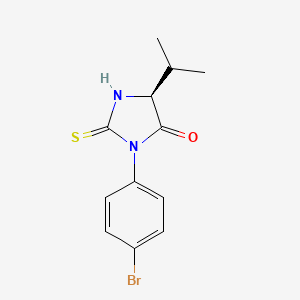
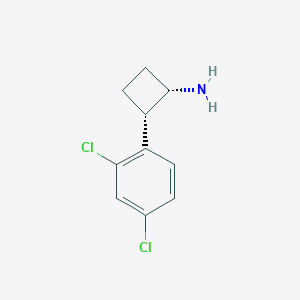
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
